ISTH0036

Retinal Fibrosis Anti-VEGF Resistance Neovascular AMD

Anti-VEGF therapies leave up to 61% of wAMD patients developing macular fibrosis within seven years-a critical unmet need. ISTH0036 addresses this by selectively suppressing TGF-β2 mRNA without affecting TGF-β1 or TGF-β3. • Phase 2a BETTER trial: HRM volume reduction vs. increase in anti-VEGF comparator eyes • Phase 1: Sustained IOP <10 mmHg over 3 months post-trabeculectomy (67.5-225 µg) • Durable target engagement up to 4 months post-intravitreal injection (Q8W dosing) Supplied as >98% pure LNA-modified phosphorothioate ASO gapmer. For research use only.

Molecular Formula H27IS
Molecular Weight 188.20 g/mol
Cat. No. B12360519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameISTH0036
Molecular FormulaH27IS
Molecular Weight188.20 g/mol
Structural Identifiers
SMILES[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].SI
InChIInChI=1S/HIS.13H2/c1-2;;;;;;;;;;;;;/h2H;13*1H/i2T;;;;;;;;;;;;;
InChIKeyBBGHIYYZTGQVLP-FHLPKGGPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ISTH0036 (CAS 2179222-27-4): TGF-β2-Selective LNA-Modified Antisense Oligonucleotide for Ophthalmic Fibrosis and Glaucoma


ISTH0036 is a 14-mer locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide (ASO) that selectively targets transforming growth factor beta 2 (TGF-β2) mRNA, suppressing TGF-β2 protein production via RNase H-mediated degradation [1]. Developed by Isarna Therapeutics, it is currently in Phase 2a clinical development for wet age-related macular degeneration (wAMD) and diabetic macular edema (DME), with completed Phase 1 studies in primary open-angle glaucoma (POAG) patients undergoing trabeculectomy [2]. Unlike small-molecule TGF-β receptor kinase inhibitors (e.g., galunisertib/LY2157299) that block downstream signaling of all TGF-β isoforms at the receptor level, ISTH0036 acts upstream to prevent TGF-β2 ligand synthesis [3].

Why ISTH0036 Cannot Be Substituted with Other TGF-β Pathway Inhibitors in Ophthalmic Procurement


ISTH0036 differs fundamentally from alternative TGF-β inhibitors in target specificity, molecular modality, and route of administration. Pan-TGF-β small-molecule receptor kinase inhibitors (e.g., galunisertib) block signaling downstream of all three TGF-β isoforms (TGF-β1, TGF-β2, TGF-β3) via ATP-competitive inhibition of ALK5, which in systemic oncology applications has raised cardiac toxicity concerns requiring intermittent dosing schedules [1]. In contrast, ISTH0036 selectively downregulates TGF-β2 mRNA without affecting TGF-β1 or TGF-β3 [2], a critical distinction given that TGF-β1 is essential for normal immune homeostasis and wound healing. Furthermore, ISTH0036 is formulated for intravitreal injection, achieving sustained local therapeutic concentrations in ocular tissues with minimal systemic exposure, whereas orally administered small-molecule TGF-β inhibitors distribute systemically and are not optimized for ophthalmic indications [3].

Quantitative Comparative Evidence: ISTH0036 Differentiation from Anti-VEGF Therapy and Small-Molecule TGF-β Inhibitors


Fibrosis Reversal vs. Fibrosis Progression Under Standard-of-Care Anti-VEGF

In the Phase 2a BETTER trial, eyes with nAMD and fibrosis-associated hyperreflective material (HRM) receiving ISTH0036 exhibited a significant decrease in HRM volume compared to fellow eyes receiving standard anti-VEGF therapy, which demonstrated increased HRM volume [1]. This provides clinical evidence of anti-fibrotic activity that standard VEGF inhibition fails to address [2].

Retinal Fibrosis Anti-VEGF Resistance Neovascular AMD

Intraocular Pressure Control Following Glaucoma Filtration Surgery

In a Phase 1 first-in-human study, ISTH0036 at 67.5 μg or 225 μg intravitreal doses maintained IOP persistently below 10 mmHg over a three-month postoperative period following trabeculectomy with mitomycin C [1]. Historical trabeculectomy with MMC alone typically yields mean IOP reductions to approximately 14-16 mmHg at 3 months postoperatively [2].

Glaucoma Surgery Postoperative Scarring Trabeculectomy

Durable Target Engagement and Extended Dosing Interval vs. Anti-VEGF Therapy

Preclinical studies demonstrate ISTH0036 downregulates TGF-β2 in the retina for up to four months following intravitreal administration [1]. The Phase 2a BETTER trial employed an every-8-week (Q8W) dosing interval [2], compared to standard anti-VEGF therapies (e.g., aflibercept, ranibizumab) requiring every-4-to-8-week dosing for optimal effect [3].

Pharmacokinetics Dosing Interval Intravitreal Administration

Anti-Angiogenic Efficacy Comparable to Aflibercept with Additional Anti-Fibrotic Activity

In a murine laser-induced choroidal neovascularization (CNV) model, ISTH0036 demonstrated anti-angiogenic activity comparable to the gold-standard anti-VEGF therapy aflibercept (Eylea) [1]. Separately, ISTH0036 reduced angiogenesis by 40% compared to saline and control oligonucleotide-treated eyes [2].

Choroidal Neovascularization Anti-Angiogenesis Anti-Fibrosis

ISOform-Selective TGF-β2 Targeting vs. Pan-TGF-β Small-Molecule Inhibitors

ISTH0036 selectively downregulates TGF-β2 mRNA and protein without affecting TGF-β1 or TGF-β3 [1]. In contrast, small-molecule TGF-β receptor kinase inhibitors such as galunisertib (LY2157299) inhibit all three TGF-β isoforms at the ALK5 receptor level [2], which in clinical development for systemic oncology required a 14-day-on/14-day-off intermittent dosing regimen to mitigate cardiac toxicity signals [3].

Target Selectivity TGF-β Isoforms Safety Profile

ISTH0036 Application Scenarios: Evidence-Based Procurement and Research Selection


Anti-Fibrotic Research in Retinal Disease Models with Suboptimal Anti-VEGF Response

Researchers investigating fibrosis-driven pathology in neovascular AMD or DME—where up to 61% of patients develop macular fibrosis after seven years of continuous anti-VEGF therapy—should consider ISTH0036 as a tool to mechanistically dissect TGF-β2-driven fibrotic pathways. The compound's demonstrated ability to decrease HRM volume in patients while anti-VEGF comparator eyes showed increased HRM [1] provides a validated platform for studying fibrosis reversal in preclinical models and clinical trial design.

Glaucoma Filtration Surgery Adjunctive Therapy Studies

For investigators studying surgical outcomes in glaucoma, ISTH0036 offers a mechanistically distinct approach to postoperative scarring prevention. The Phase 1 evidence showing sustained IOP reduction to <10 mmHg over three months with ISTH0036 adjunctive to trabeculectomy with MMC [1] supports its use as a comparator or combination agent in studies evaluating bleb survival and surgical success. The compound's orphan drug designations from both FDA and EMA for prevention of scarring post glaucoma filtration surgery [2] further validate this application.

Long-Acting Intravitreal TGF-β2 Inhibition for Preclinical Ocular Pharmacology

Pharmacology and toxicology studies requiring sustained local suppression of TGF-β2 in ocular tissues can leverage ISTH0036's extended duration of target engagement—up to four months following intravitreal administration in preclinical models [1]. This durability profile enables experimental designs with reduced injection frequency, minimizing confounding effects from repeated intravitreal procedures and aligning with the Q8W clinical dosing regimen [2].

Comparator Studies Evaluating Isoform-Selective vs. Pan-TGF-β Inhibition in Ocular Disease

ISTH0036 serves as a selective TGF-β2 research tool for studies comparing isoform-specific targeting versus broad TGF-β pathway inhibition. Unlike small-molecule ALK5 inhibitors that block all three TGF-β isoforms and have demonstrated cardiac toxicity concerns requiring intermittent systemic dosing [1], ISTH0036's TGF-β2 selectivity and local intravitreal administration enable evaluation of isoform-specific contributions to ocular fibrosis and angiogenesis without systemic TGF-β1 suppression [2].

Technical Documentation Hub

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